This compound falls under the category of amine derivatives and is specifically classified as a brominated benzylamine. Its molecular formula is , and it possesses a molecular weight of approximately 256.17 g/mol.
The synthesis of 2-[(2-Bromo-benzyl)-cyclopropyl-amino]-ethanol can be achieved through several methods, typically involving multiple steps:
The molecular structure of 2-[(2-Bromo-benzyl)-cyclopropyl-amino]-ethanol features several key components:
2-[(2-Bromo-benzyl)-cyclopropyl-amino]-ethanol can participate in various chemical reactions:
The mechanism of action for 2-[(2-Bromo-benzyl)-cyclopropyl-amino]-ethanol involves its interaction with biological targets:
Studies indicate that compounds with similar structures exhibit varying degrees of biological activity, including antimicrobial and anticancer properties, suggesting potential therapeutic applications.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize this compound:
2-[(2-Bromo-benzyl)-cyclopropyl-amino]-ethanol has several applications across different scientific fields:
Ethanolamine derivatives represent a structurally diverse and pharmacologically significant class of organic compounds characterized by a 2-aminoethanol backbone (–NCC–OH). This scaffold serves as a versatile template for drug design due to its capacity for hydrogen bonding, protonation at physiological pH, and conformational flexibility. The integration of aromatic systems and small-ring alicycles into ethanolamine frameworks enables the fine-tuning of electronic properties, steric constraints, and target engagement profiles. Among these hybrids, 2-[(2-Bromo-benzyl)-cyclopropyl-amino]-ethanol exemplifies a strategically engineered molecule combining three critical elements: the ethanolamine core, a cyclopropane ring, and an ortho-brominated benzyl substituent.
Table 1: Key Identifiers of 2-[(2-Bromo-benzyl)-cyclopropyl-amino]-ethanol
Property | Value |
---|---|
CAS Registry Number | 1281546-57-3 |
Molecular Formula | C₁₂H₁₆BrNO |
Molecular Weight | 270.17 g/mol |
Canonical SMILES | OCCN(Cc1ccccc1Br)C1CC1 |
InChIKey | CURSABGJGPVBFU-UHFFFAOYSA-N |
This compound’s architecture positions it at the intersection of synthetic utility and biological relevance. The ethanolamine moiety facilitates aqueous solubility and potential target interactions common to neurotransmitter mimics, while the cyclopropyl group introduces torsional restriction and metabolic resilience. The 2-bromobenzyl unit provides a distinct steric and electronic signature, enabling selective binding interactions through halogen bonding and π-system effects [1]. Industrial availability (e.g., Fluorochem product code F086170) further underscores its role as a building block in complex molecule synthesis [1].
The cyclopropane ring is a privileged structural motif in medicinal chemistry due to its unique physicochemical properties. As the smallest carbocycle, it imposes significant torsional constraint on adjacent bonds, effectively pre-organizing molecular conformations for optimal target binding. This "strain engineering" enhances binding affinity and selectivity, particularly for G-protein-coupled receptors (GPCRs) and enzyme active sites requiring defined ligand geometries. Additionally, cyclopropanes exhibit enhanced metabolic stability compared to linear alkyl chains, as their ring strain impedes common oxidative degradation pathways mediated by cytochrome P450 enzymes [4].
In 2-[(2-Bromo-benzyl)-cyclopropyl-amino]-ethanol, the cyclopropyl group is directly appended to the ethanolamine nitrogen, creating a sterically congested tertiary amine center. This configuration influences:
Table 2: Bioactive Compounds Featuring Cyclopropane-Ethanolamine Synergy
Compound Class | Biological Target | Role of Cyclopropane |
---|---|---|
Beta₂-Adrenergic Agonists | Beta₂ receptors (Lung) | Enhances duration of action & receptor selectivity |
CDK Inhibitors | Cyclin-dependent kinases | Improves metabolic stability & binding affinity |
c-Kit Inhibitors | Tyrosine kinase (GIST tumors) | Optimizes hydrophobic pocket engagement |
GABA Agonists | GABAₐ receptors | Conformationally restricts flexible chains |
Patent literature reveals cyclopropane-ethanolamine derivatives as potent beta₂-adrenergic agonists (e.g., EP2263998A1), where the cyclopropyl group contributes to sustained receptor activation kinetics in pulmonary therapeutics [4]. Similarly, kinase inhibitors (WO2021013864A1) leverage cyclopropane’s hydrophobic surface area for ATP-binding domain penetration in oncology targets [6]. The integration of cyclopropane into 2-[(2-Bromo-benzyl)-cyclopropyl-amino]-ethanol thus aligns with established strategies for enhancing pharmacophore rigidity and durability [1] [4].
The benzyl group, particularly when halogenated at the ortho position, serves as a versatile pharmacophore capable of diverse intermolecular interactions. In 2-[(2-Bromo-benzyl)-cyclopropyl-amino]-ethanol, the 2-bromobenzyl moiety confers distinct advantages:
The strategic placement of halogens at the benzyl ortho position is not arbitrary. Comparative studies indicate that ortho-substituted benzyl derivatives often exhibit superior target selectivity over meta- or para-isomers due to reduced conformational flexibility and optimized steric complementarity. For example, in patent EP2263998A1, ortho-halogenated ethanolamine derivatives demonstrate enhanced beta₂ receptor subtype selectivity, attributed to precise steric matching within the receptor’s subpocket [4]. Similarly, 5-nitro-3-(phenylimino)indolin-2-one derivatives with halogenated phenyl groups show amplified anticancer activity against NCI-60 tumor panels, where bromine’s polarizability augments DNA minor groove binding [8].
Table 3: Therapeutic Applications of Bromobenzyl-Containing Pharmacophores
Therapeutic Area | Molecular Target | Role of Bromobenzyl Group |
---|---|---|
Oncology | DNA Topoisomerase II | Intercalation via π-stacking & halogen bonds |
Antimicrobials | Enoyl-ACP reductase | Hydrophobic pocket penetration |
CNS Agents | Serotonin transporters | Enhanced blood-brain barrier permeability |
Inflammation | Phosphodiesterase IV | Allosteric site recognition |
The bromobenzyl group’s synergy with the cyclopropane-ethanolamine core in 2-[(2-Bromo-benzyl)-cyclopropyl-amino]-ethanol creates a multifaceted pharmacophore. NMR studies (e.g., ¹H, ¹³C) and computational analyses (e.g., NBO, QTAIM) of analogous structures confirm that bromine’s electronic effects propagate through the benzyl spacer, polarizing the adjacent nitrogen electron density and influencing overall molecular reactivity [8]. This electron redistribution may enhance interactions with charged residues in enzymatic or receptor binding sites, positioning this compound as a valuable precursor for protease inhibitors or GPCR modulators [1] [4].
Concluding RemarksThe targeted integration of cyclopropane and 2-bromobenzyl motifs onto an ethanolamine scaffold exemplifies rational pharmacophore design. 2-[(2-Bromo-benzyl)-cyclopropyl-amino]-ethanol capitalizes on the conformational control imparted by the cyclopropyl group, the versatile binding capabilities of the ortho-brominated aryl system, and the solubilizing/protonatable properties of the ethanolamine core. This strategic fusion aligns with established paradigms in bioactive molecule development, where strain engineering and halogen bonding are leveraged to optimize drug-target interactions. As synthetic methodologies advance—particularly in stereoselective cyclopropanation and catalytic halogenation—this compound class offers fertile ground for developing probes and therapeutics targeting CNS disorders, oncology, and inflammatory pathways. Future directions include exploiting the aryl bromide for targeted C–C bond formations and evaluating the pharmacophore’s performance in complex biological assays.
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3